N,N-dimethyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine

Description

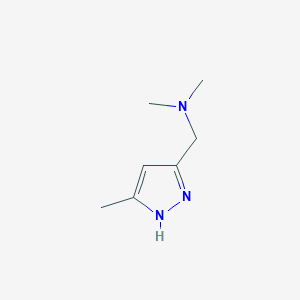

Chemical Structure: N,N-Dimethyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine (CAS: 30218-58-7) is a methanamine derivative featuring a dimethylated amine group (-N(CH₃)₂) attached to the 3-position of a 5-methyl-substituted pyrazole ring. The 5-methyl group enhances lipophilicity, while the dimethylamine moiety increases basicity and solubility in polar solvents.

Properties

Molecular Formula |

C7H13N3 |

|---|---|

Molecular Weight |

139.20 g/mol |

IUPAC Name |

N,N-dimethyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine |

InChI |

InChI=1S/C7H13N3/c1-6-4-7(9-8-6)5-10(2)3/h4H,5H2,1-3H3,(H,8,9) |

InChI Key |

WQXYZHNZEPDKSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1)CN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine typically involves the reaction of 5-methyl-1H-pyrazole with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 5-methyl-1H-pyrazole, formaldehyde, and dimethylamine.

Reaction Conditions: The reaction is typically conducted in an organic solvent such as methanol or ethanol, at a temperature range of 0-25°C.

Procedure: The 5-methyl-1H-pyrazole is first dissolved in the solvent, followed by the addition of formaldehyde and dimethylamine. The reaction mixture is stirred for several hours until the reaction is complete.

Purification: The product is purified by recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether at low temperatures.

Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are performed in polar solvents like acetonitrile or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-dimethyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Physicochemical Properties :

- Molecular Formula : C₇H₁₃N₃

- Molecular Weight : 139.21 g/mol

- Hydrogen Bond Donors: 1 (pyrazole NH)

- Hydrogen Bond Acceptors : 3 (two pyrazole N, one amine N)

- logP (Estimated) : ~1.2 (moderate lipophilicity).

For example, α-haloketones can react with amines to form substituted methanamines, as seen in imidazo[1,2-a]pyridine derivatives .

Structural Analogues

Key Comparisons

B. Physicochemical Properties :

- Lipophilicity : The target compound (logP ~1.2) is less lipophilic than the imidazothiazole derivative (logP ~2.5), which may limit its blood-brain barrier permeability but improve aqueous solubility.

- Basicity : The dimethylamine group (pKa ~10.5) enhances protonation at physiological pH, facilitating ionic interactions in biological targets. In contrast, primary amines (e.g., (5-phenyl-1H-pyrazol-3-yl)methanamine , pKa ~9.5) are less basic .

Research Findings

- Role of the Dimethylamine Group: Enhances solubility and bioavailability compared to primary amines .

- Impact of Heterocycle Substitution :

Biological Activity

N,N-Dimethyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine, a pyrazole derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique structure, which influences its reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

1. Chemical Structure and Properties

This compound is a member of the pyrazole family, known for its diverse biological activities. The presence of the pyrazole ring contributes to its reactivity and interaction with biological targets.

2.1 Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

2.2 Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown cytotoxic effects against several types of cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 12.50 | Induction of apoptosis |

| A549 (Lung Cancer) | 26.00 | Cell cycle arrest in G1 phase |

| HepG2 (Liver Cancer) | 0.74 mg/mL | Inhibition of cell proliferation |

These results indicate that the compound may inhibit tumor growth through apoptosis induction and cell cycle modulation .

2.3 Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. It demonstrated the ability to inhibit pro-inflammatory cytokines in vitro.

| Cytokine | Inhibition (%) |

|---|---|

| TNF-alpha | 45% |

| IL-6 | 30% |

| IL-1 beta | 50% |

This suggests that the compound may be beneficial in treating inflammatory diseases .

3. Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Study by Bouabdallah et al. (2022) : This research assessed various pyrazole derivatives for their anticancer properties, revealing significant cytotoxic effects of compounds similar to this compound against Hep2 and P815 cancer cell lines .

- Research on Anti-inflammatory Effects : A recent study synthesized a library of pyrazolo compounds and screened them for anti-inflammatory activity, finding that compounds with similar structures exhibited notable inhibition of NF-kB/AP-1 pathways .

4. Conclusion

This compound presents significant promise as a biologically active compound with antimicrobial, anticancer, and anti-inflammatory properties. Its unique chemical structure contributes to its varied biological activities, making it a valuable candidate for further drug development research.

Q & A

Q. What are the challenges in scaling up synthesis for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.